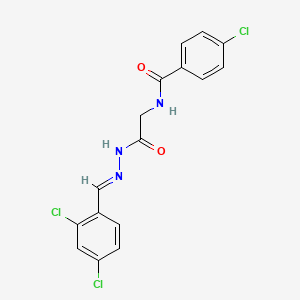![molecular formula C18H14N4O3S B15012369 (2Z)-2-[4-(dimethylamino)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012369.png)
(2Z)-2-[4-(dimethylamino)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a dimethylamino and nitrophenyl group attached. The compound’s structure imparts it with unique chemical and physical properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzimidazole precursors, followed by their fusion under specific conditions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Fusion of Rings: The thiazole and benzimidazole rings are fused together through a cyclization reaction, often facilitated by a dehydrating agent.
Introduction of Substituents: The dimethylamino and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-one: Similar structure but with a different position of the substituent.
2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-4-one: Another positional isomer with different chemical properties.
Uniqueness
The unique combination of the thiazole and benzimidazole rings, along with the specific substituents, imparts 2-{(Z)-1-[4-(dimethylamino)-3-nitrophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one with distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological molecules or materials with unique electronic characteristics.
Properties
Molecular Formula |
C18H14N4O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N4O3S/c1-20(2)14-8-7-11(9-15(14)22(24)25)10-16-17(23)21-13-6-4-3-5-12(13)19-18(21)26-16/h3-10H,1-2H3/b16-10- |
InChI Key |
VSWMOBZAUDOHAD-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide](/img/structure/B15012306.png)
![1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B15012307.png)
![2-methoxy-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15012312.png)
![N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide](/img/structure/B15012324.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15012326.png)
![N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine](/img/structure/B15012328.png)
![{3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B15012329.png)
![[8-bromo-4-(4-bromophenyl)-3,3a,4,9b-tetrahydro-5H-cyclopenta[c]quinolin-5-yl](phenyl)methanone](/img/structure/B15012336.png)
![3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B15012341.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B15012343.png)

![2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15012370.png)
